4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline
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Overview
Description
4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the quinazoline core under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[4-(4-bromophenyl)piperazin-1-yl]quinazoline
- 4-Chloro-2-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline
- 4-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]quinazoline
Uniqueness
4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline is unique due to the presence of the 4-methylpiperazine moiety, which can enhance its pharmacokinetic properties and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
CAS No. |
831226-55-2 |
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Molecular Formula |
C19H19ClN4 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline |
InChI |
InChI=1S/C19H19ClN4/c1-23-10-12-24(13-11-23)15-8-6-14(7-9-15)19-21-17-5-3-2-4-16(17)18(20)22-19/h2-9H,10-13H2,1H3 |
InChI Key |
XUUFKVPNERTEAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=N3)Cl |
Origin of Product |
United States |
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